p-Isopropylbenzyl formate
Description
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Structure
3D Structure
Properties
CAS No. |
67634-21-3 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(4-propan-2-ylphenyl)methyl formate |
InChI |
InChI=1S/C11H14O2/c1-9(2)11-5-3-10(4-6-11)7-13-8-12/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
UZFIDCCOGFHAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC=O |
Origin of Product |
United States |
Fundamental Chemical Research Perspectives on P Isopropylbenzyl Formate
Theoretical and Computational Chemistry of p-Isopropylbenzyl Formate (B1220265)
Molecular Modeling and Dynamics Simulations:This part of the study was intended to explore the physical movements and interactions of the molecule.
Intermolecular Interactions and Solvation Effects:Through molecular dynamics, the goal was to understand how p-isopropylbenzyl formate interacts with itself and with solvents, which is crucial for predicting its behavior in various environments.
However, a thorough search of scientific databases and academic journals did not yield any specific studies on this compound for these particular areas of computational chemistry. While general methodologies in DFT, ab initio calculations, and molecular dynamics are well-established and have been applied to a vast number of organic molecules, it appears that this compound has not been a specific target of such detailed theoretical investigations.
Consequently, the creation of data tables and the presentation of detailed research findings as requested are not possible at this time. The absence of this specific information in the public domain prevents a scientifically accurate and authoritative discussion on the fundamental chemical research perspectives of this compound.
Prediction of Chemical Reactivity and Selectivity
The prediction of how and where a molecule will react is a cornerstone of modern chemistry. For this compound, theoretical and computational models provide significant insights into its reactivity and the selectivity of its transformations.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com These "frontier" orbitals are the primary participants in chemical reactions. The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile (electron donor), while the LUMO, as the lowest-energy orbital without electrons, acts as an electrophile (electron acceptor). youtube.comyoutube.com
In the case of this compound, the molecule possesses several key sites that influence its electronic properties:
The Ester Functional Group: The carbonyl group (C=O) is highly polarized. The oxygen atom is electron-rich due to its lone pairs, making it a potential HOMO site. Conversely, the carbonyl carbon is electron-deficient and a primary contributor to the LUMO, making it a key electrophilic site susceptible to nucleophilic attack.
The Aromatic Ring: The π-system of the benzene (B151609) ring is electron-rich and can also be considered a region of high HOMO density.
The Ether-like Oxygen: The single-bonded oxygen of the ester linkage also has lone pairs, contributing to the molecule's nucleophilic character.
FMO analysis predicts that the most likely site for electrophilic attack on this compound would be the electron-rich oxygen atoms or the aromatic ring. The primary site for nucleophilic attack, a common reaction pathway for esters, is the electrophilic carbonyl carbon. youtube.com The interaction between a nucleophile's HOMO and the LUMO of this compound, which is localized on the C=O bond, initiates reactions like hydrolysis.
Reaction path analysis is a computational method used to map the energetic landscape of a chemical reaction, from reactants to products. This involves identifying stable intermediates and, crucially, characterizing the transition state—the highest energy point on the reaction coordinate. Understanding the structure and energy of the transition state is key to determining the feasibility and rate of a reaction.
For this compound, a primary reaction of interest is hydrolysis, which can be catalyzed by either acid or base. numberanalytics.comchemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com The subsequent elimination of the p-isopropylbenzyl alkoxide is typically the rate-determining step. Reaction path analysis can precisely calculate the energy barriers for the formation and collapse of this intermediate. The final, irreversible step in saponification is the deprotonation of the resulting formic acid by the strongly basic alkoxide, which drives the reaction to completion. masterorganicchemistry.com
These computational studies allow chemists to visualize the step-by-step mechanism, validate proposed reaction pathways, and predict how structural modifications would influence the reaction's energetics.
Spectroscopic Research Methodologies for this compound
Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the atomic connectivity and chemical environment within a molecule.
Advanced NMR methods, including multi-dimensional experiments, offer unambiguous structural confirmation. For a molecule like this compound, even fundamental one-dimensional NMR is highly informative.
Solution-state NMR is the standard method for determining the structure of organic molecules in a non-destructive manner. The analysis of the ¹H NMR spectrum provides a proton-by-proton map of the molecule.
The ¹H NMR spectrum of this compound can be predicted based on established chemical shift principles and data from analogous structures. The spectrum would display five distinct signals, each corresponding to a unique proton environment. The chemical shift (δ) indicates the electronic environment of the protons, while the spin-spin coupling (splitting pattern) reveals the number of neighboring protons.
The predicted data for the ¹H NMR spectrum of this compound is detailed below.
Formate Proton (H-a): The single proton attached to the carbonyl group is highly deshielded and appears far downfield as a singlet, as it has no adjacent protons.
Aromatic Protons (H-d): The four protons on the benzene ring would appear as a complex multiplet due to coupling with each other. Their chemical shift is in the typical aromatic region.
Benzylic Protons (H-c): The two protons of the CH₂ group are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They appear as a singlet because they have no neighboring protons to couple with.
Isopropyl Methine Proton (H-e): This single proton is split by the six equivalent protons of the two adjacent methyl groups, resulting in a septet (following the n+1 rule, where n=6).
Isopropyl Methyl Protons (H-f): The six equivalent protons of the two methyl groups are split by the single methine proton, appearing as a doublet.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Research
Solution-State NMR Spectroscopy for Structural Elucidation
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. bhu.ac.in For this compound, eight distinct signals are predicted in a proton-decoupled ¹³C NMR spectrum, corresponding to the eight chemically non-equivalent carbon atoms in the molecule.
The chemical shifts (δ) are influenced by the electronic environment of each carbon. Electronegative atoms, such as oxygen, cause a downfield shift (to a higher ppm value). libretexts.org The carbonyl carbon of the formate group is expected to be the most downfield signal, typically appearing in the 170-185 ppm range for esters. libretexts.orgoregonstate.edu Carbons of the aromatic ring generally resonate between 125-150 ppm. libretexts.org Aliphatic carbons, such as those in the isopropyl group and the benzylic methylene (B1212753) group, appear in the upfield region of the spectrum. bhu.ac.in
Based on data from analogous compounds like p-cymene (B1678584) and other esters, the predicted ¹³C NMR chemical shifts for this compound are presented below. oregonstate.edursc.orgchemicalbook.com
Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and chemical shift databases)
| Carbon Atom (See Figure 1) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~161 | Formate carbonyl carbon, highly deshielded. oregonstate.edu |
| C2 | ~66 | Benzylic methylene carbon (CH₂), attached to electronegative oxygen. |
| C3 | ~135 | Quaternary aromatic carbon attached to the CH₂O- group. |
| C4, C4' | ~129 | Aromatic CH carbons ortho to the CH₂O- group. |
| C5, C5' | ~127 | Aromatic CH carbons meta to the CH₂O- group. |
| C6 | ~149 | Quaternary aromatic carbon attached to the isopropyl group. |
| C7 | ~34 | Isopropyl CH carbon. |
| C8, C8' | ~24 | Isopropyl CH₃ carbons. |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments provide correlational data that reveals how atoms are connected within a molecule, which is crucial for unambiguous structure confirmation. ugm.ac.id
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). libretexts.org For this compound, COSY would show a strong correlation between the methine proton (H7) and the methyl protons (H8/H8') of the isopropyl group. It would also show a correlation between the aromatic protons on adjacent carbons (H4 to H5).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate proton signals with the signals of the carbons to which they are directly attached (¹J-coupling). libretexts.org This is invaluable for assigning carbon signals. For instance, the proton signal for the benzylic methylene group (H2) would show a cross-peak with the carbon signal at ~66 ppm (C2). Similarly, the aromatic proton signals would correlate with their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). libretexts.org It is powerful for piecing together molecular fragments. Key HMBC correlations expected for this compound include:
The formate proton (H1) would show a correlation to the benzylic carbon (C2).
The benzylic protons (H2) would correlate to the formate carbonyl carbon (C1) and the aromatic carbons C3, C4, and C4'. researchgate.net
The isopropyl methine proton (H7) would show correlations to the aromatic carbon C6 and the isopropyl methyl carbons (C8/C8').
Solid-State NMR Spectroscopy for Crystalline Form Research
Solid-state NMR (SSNMR) is a powerful, non-destructive technique for studying the structure of solid materials, including different crystalline forms (polymorphs). acs.orgnih.gov Unlike solution-state NMR, SSNMR provides information about the local environment of atoms within a crystal lattice, which is sensitive to molecular packing and intermolecular interactions. nih.govrsc.org
Application in Crystal Structure Determination Assistance
For complex organic molecules, determining a crystal structure from powder X-ray diffraction (PXRD) data alone can be challenging. SSNMR serves as a complementary tool to aid in this process. nih.gov By providing information on the number of crystallographically distinct molecules in the unit cell (based on the number of observed NMR signals) and revealing intermolecular proximities through cross-polarization and dipolar correlation experiments, SSNMR provides critical restraints that can be used to solve or refine a crystal structure from powder diffraction data. acs.orgrsc.org
Validation of Crystal Structures via DFT-GIPAW Calculated Chemical Shifts
A primary application of SSNMR in modern materials science is the validation of proposed crystal structures. nih.gov This is often achieved by comparing experimentally measured SSNMR chemical shifts with theoretical shifts calculated for a candidate structure. The Gauge-Including Projector Augmented Wave (GIPAW) method, a technique based on Density Functional Theory (DFT), has become the standard for accurately calculating NMR parameters in periodic solids. warwick.ac.ukcastep.org
The process involves:
Obtaining a candidate crystal structure, either from single-crystal X-ray diffraction or from computational Crystal Structure Prediction (CSP) methods. nih.gov
Performing a GIPAW-DFT calculation on this structure to predict the ¹³C and ¹H chemical shifts for each unique atomic site. acs.orgresearchgate.net
Comparing the set of calculated shifts with the experimental SSNMR spectrum. A low root-mean-squared deviation (RMSD) between the experimental and calculated values provides strong evidence for the correctness of the proposed crystal structure. acs.org This synergy between experimental SSNMR and computational chemistry is a key component of the field known as NMR Crystallography. nih.govresearchgate.net
Mass Spectrometry (MS) Research for Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Mechanisms
Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a high-energy molecular ion (M⁺•). This ion is often unstable and undergoes extensive fragmentation. thieme-connect.de For this compound (Molecular Weight: 178.24 g/mol ), the fragmentation is predicted to be dominated by cleavages at the bonds that are weakest or that lead to the formation of stable fragments.
A key fragmentation pathway for benzyl (B1604629) derivatives is the cleavage of the benzylic bond to form a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. thieme-connect.de However, in this molecule, the cleavage to form the p-isopropylbenzyl cation is more likely.
Predicted Major Fragments in EI-MS of this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 133 | [C₁₀H₁₃]⁺ | Loss of the formate radical (•OCHO) from the molecular ion. |
| 119 | [C₉H₁₁]⁺ | Formation of the p-isopropylbenzyl cation via cleavage of the C-O ester bond. |
| 105 | [C₈H₉]⁺ | Loss of an ethyl group from the m/z 133 ion or a methyl group from the m/z 119 ion. |
| 91 | [C₇H₇]⁺ | Loss of a propyl group from the m/z 133 ion, or rearrangement and loss of propene from the m/z 119 ion. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation than EI. jove.com The analyte is mixed with an excess of a reagent gas (like methane). The reagent gas is ionized by the electron beam, and these reagent ions then transfer a proton to the analyte molecule, forming a protonated molecule, [M+H]⁺. jove.com This species is more stable than the radical cation formed in EI, so the molecular ion peak is much more prominent, often being the base peak.
For this compound, CI-MS would be expected to show a strong peak at m/z 179, corresponding to [C₁₁H₁₅O₂]⁺. Fragmentation of this protonated molecule would be less extensive than in EI but could occur. A likely fragmentation would be the loss of a neutral formic acid molecule (HCOOH, 46 Da) to yield the p-isopropylbenzyl cation at m/z 133. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Derivatization Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic compounds like this compound. In an MS/MS experiment, the intact molecule is first ionized to form a molecular ion, which is then selected and subjected to collision-induced dissociation (CID) to generate a series of characteristic fragment ions. The resulting fragmentation pattern serves as a fingerprint for the molecule, confirming its identity and revealing details about its structural components.
For this compound (molar mass: 178.25 g/mol ), the fragmentation process would be expected to follow pathways characteristic of benzyl esters. libretexts.orgchemicalbook.com The primary cleavage events would likely involve the ester functional group and the benzylic position.
Key predicted fragmentation pathways include:
Loss of the formate radical (HCOO•): Cleavage of the ester C-O bond would result in the formation of a stable p-isopropylbenzyl cation.
Loss of formic acid (HCOOH): A rearrangement process could lead to the elimination of a neutral formic acid molecule.
Benzylic cleavage: Fission of the bond between the aromatic ring and the CH2O group can lead to the formation of a p-isopropylphenyl radical and a formyloxymethyl cation.
Formation of Tropylium Ion: Like many benzyl compounds, rearrangement to a stable tropylium ion or a substituted tropylium ion is a probable fragmentation pathway. miamioh.edu
A detailed analysis of these fragments allows for the unambiguous confirmation of the p-isopropylbenzyl and formate moieties within the parent molecule. This technique is also invaluable for analyzing derivatives of this compound, where shifts in the mass of the fragment ions can pinpoint the location of chemical modifications.
Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Fragment Structure |
|---|---|---|---|
| 178.1 | 133.1 | HCOO• (formate radical) | p-isopropylbenzyl cation |
| 178.1 | 117.1 | HCOO• + CH4 | (Loss of methyl from isopropyl group) |
This table is predictive and based on established fragmentation principles for esters and aromatic compounds.
Ion Mobility Spectrometry (IMS) Coupled with MS for Conformational Studies and Predicted Collision Cross Section Analysis
Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry (MS), offers a multidimensional analytical approach that separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge. mdpi.com In IMS, ions are propelled through a drift tube filled with a neutral buffer gas (like helium or nitrogen) under the influence of a weak electric field. researchgate.net Their drift time is proportional to their rotationally averaged collision cross section (CCS), which is an effective area of the ion as it tumbles and collides with the buffer gas.
For a flexible molecule like this compound, different rotational isomers (conformers) may exist. These conformers, while having the same mass, can present different shapes and therefore have distinct CCS values. IMS-MS has the potential to separate these conformers, providing experimental insight into the molecule's conformational landscape in the gas phase. nih.gov
Furthermore, the CCS is a measurable physical parameter that can be compared with theoretical predictions. nih.gov Using computational chemistry methods, a three-dimensional structure of this compound can be generated. From this theoretical structure, a predicted CCS value can be calculated. nih.gov Agreement between the experimentally measured CCS from an IMS-MS experiment and the predicted CCS for a specific calculated conformation can provide strong evidence for the ion's gas-phase structure. This combined approach is a powerful tool for detailed conformational studies. libretexts.org
Vibrational Spectroscopy (IR and Raman) Research
Interpretation of Characteristic Functional Group Vibrations
The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands (in IR) or scattering peaks (in Raman) to the vibrations of its constituent functional groups. researchgate.net The primary functional groups are the formate ester, the isopropyl group, and the para-disubstituted benzene ring.
Ester Group: The most prominent feature is the C=O stretching vibration, which appears as a very strong band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group are expected in the 1150-1250 cm⁻¹ region. researchgate.net
Isopropyl Group: Characteristic C-H stretching vibrations for the aliphatic isopropyl group appear just below 3000 cm⁻¹. Bending vibrations (scissoring, rocking) for the CH₃ and CH groups are found in the 1370-1470 cm⁻¹ range. researchgate.net
Aromatic Ring: The C-H stretching vibrations of the benzene ring typically occur above 3000 cm⁻¹. Overtone and combination bands for the para-substitution pattern appear in the 1650-2000 cm⁻¹ region. The characteristic C=C stretching vibrations within the ring give rise to bands around 1600 cm⁻¹ and 1500 cm⁻¹. sigmaaldrich.com
Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H | Stretching | 2980 - 2850 | 2980 - 2850 |
| Ester C=O | Stretching | 1740 - 1720 (Strong) | 1740 - 1720 (Weak) |
| Aromatic C=C | Stretching | ~1610, ~1500 | ~1610, ~1500 |
| Aliphatic C-H | Bending | 1470 - 1370 | 1470 - 1370 |
This table is predictive and based on data from related compounds like isopropylbenzene and various formates. researchgate.netresearchgate.net
Conformational Analysis using Vibrational Spectroscopy
Vibrational spectroscopy is sensitive to the local symmetry and environment of a molecule, making it a useful tool for conformational analysis. researchgate.net For this compound, rotation around the single bonds allows for different spatial arrangements (conformations). For instance, studies on the related molecule isopropylbenzene have used IR and Raman spectra to determine that it exists predominantly in a planar conformation where one C-H bond of the isopropyl group lies in the plane of the benzene ring. researchgate.netsigmaaldrich.com
Similarly, analyzing the spectra of this compound in different physical states (e.g., liquid vs. crystalline solid) or at different temperatures could reveal the presence of multiple conformers. americanpharmaceuticalreview.com Subtle shifts in peak positions or changes in the relative intensities of bands, particularly in the complex "fingerprint" region (below 1500 cm⁻¹), can indicate a change in the conformational equilibrium of the molecule.
In Situ Spectroscopic Monitoring of Reactions Involving this compound
The distinct vibrational signatures of reactants and products make IR and Raman spectroscopy ideal for the in situ monitoring of chemical reactions. For example, in the synthesis of this compound via the esterification of p-isopropylbenzyl alcohol with formic acid, the reaction progress could be tracked in real-time.
An IR probe inserted into the reaction vessel would allow for the continuous collection of spectra. The reaction could be monitored by observing the decrease in the intensity of the broad O-H stretching band of the p-isopropylbenzyl alcohol reactant (around 3300-3500 cm⁻¹) and the simultaneous increase in the sharp, intense C=O stretching band of the this compound product (around 1720-1740 cm⁻¹). This allows for real-time kinetic analysis and optimization of reaction conditions without the need for sample extraction.
X-ray Diffraction (XRD) Methodologies for Structural Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov If a single crystal of this compound of suitable quality can be grown, single-crystal XRD analysis can provide a precise and unambiguous map of electron density, from which atomic positions can be determined.
The analysis yields fundamental structural parameters, including:
Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. researchgate.net
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule (excluding hydrogen, which is typically inferred). mdpi.com
From these coordinates, exact bond lengths, bond angles, and torsion angles can be calculated. This provides a definitive picture of the molecule's conformation in the solid state. Furthermore, XRD reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds. mdpi.com Powder X-ray Diffraction (PXRD) can also be used to characterize the bulk material, confirm its crystalline phase, and assess its purity. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-Isopropylbenzyl alcohol |
| Isopropylbenzene (Cumene) |
| Benzyl formate |
| Formic acid |
| Helium |
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Molecular Configuration
Single Crystal X-ray Diffraction (SCXRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unequivocal proof of a compound's chemical identity and reveals its absolute structure and molecular configuration. For this compound, SCXRD analysis would yield crucial data, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation. This level of detail is essential for understanding the compound's physical and chemical properties.
Powder X-ray Diffraction (PXRD) for Polymorphism and Microcrystalline Samples
While SCXRD requires a suitable single crystal, Powder X-ray Diffraction (PXRD) is invaluable for analyzing microcrystalline samples, which are more commonly encountered. PXRD is particularly powerful for identifying different crystalline forms, or polymorphs, of a substance. Polymorphism is a critical consideration in the pharmaceutical and materials science fields, as different polymorphs can exhibit distinct physical properties, such as solubility and stability.
Unit Cell Determination and Space Group Assignment
A primary step in the analysis of PXRD data is the determination of the unit cell parameters and the assignment of the space group. The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c) and angles (α, β, γ) are characteristic of the crystalline phase. The space group describes the symmetry elements present in the crystal structure. For instance, a related compound, p-chlorobenzyl formate, crystallizes in the monoclinic space group P21/n, with specific unit cell parameters determined from PXRD data.
Structure Solution Strategies (e.g., Direct-Space Methods, Genetic Algorithms)
Once the unit cell and space group are known, the next challenge is to determine the arrangement of the atoms within the unit cell, a process known as structure solution. For complex organic molecules where traditional methods may fall short, direct-space methods have proven to be powerful. These methods, often employing genetic algorithms, involve generating trial crystal structures in direct space and evaluating their agreement with the experimental PXRD pattern. This approach has been successfully used for a variety of organic compounds.
Rietveld Refinement for Structural Model Optimization
Following the initial structure solution, Rietveld refinement is employed to optimize the structural model. This powerful technique involves fitting the entire calculated powder diffraction pattern to the experimental data, refining various parameters such as atomic coordinates, lattice parameters, and instrumental factors to achieve the best possible match. This process leads to a highly accurate and detailed crystal structure model from PXRD data.
Synthetic Methodologies and Chemical Transformations of P Isopropylbenzyl Formate
Synthetic Pathways to p-Isopropylbenzyl Formate (B1220265)
The primary synthetic routes to p-isopropylbenzyl formate involve direct esterification, transesterification, and formylation of the corresponding alcohol. Each of these methods offers distinct advantages and challenges in terms of yield, purity, and scalability.
Esterification is a fundamental and widely used reaction for the synthesis of esters, including this compound. This typically involves the reaction of an alcohol with a carboxylic acid or its derivative.
Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. d-nb.infolibretexts.orgmasterorganicchemistry.com In the context of this compound synthesis, this would involve the reaction of p-isopropylbenzyl alcohol with formic acid.
The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of one of the reactants (typically the alcohol) or to remove the water formed during the reaction, for instance, by azeotropic distillation. masterorganicchemistry.comalfa-chemistry.com The mechanism involves the protonation of the carbonyl group of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comoperachem.comyoutube.com
Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The choice of catalyst and reaction conditions can be optimized to maximize the yield of this compound.
Table 1: Typical Catalysts and Conditions for Fischer Esterification
| Catalyst | Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Sulfuric Acid | 1:1 to 10:1 | 60-120 | 1-10 | 65-97 |
| p-Toluenesulfonic Acid | 1:1 to 5:1 | 80-110 | 2-8 | 70-95 |
| Hydrochloric Acid | 1:1 to 8:1 | 50-100 | 3-12 | 60-90 |
This table presents generalized data for Fischer esterification and may vary for the specific synthesis of this compound.
Transesterification is another important route for the synthesis of esters, where an existing ester reacts with an alcohol in the presence of a catalyst to form a new ester. For the synthesis of this compound, this would typically involve the reaction of a simple formate ester, such as methyl formate or ethyl formate, with p-isopropylbenzyl alcohol.
This process can be catalyzed by either acids or bases. researchgate.netresearchgate.net Base catalysts, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are often more effective and require milder conditions than acid catalysts. researchgate.net The reaction equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol).
The use of co-solvents can sometimes facilitate the reaction, especially in cases of limited miscibility of the reactants. mdpi.comresearchgate.net
Table 2: Examples of Catalysts for Transesterification
| Catalyst Type | Specific Examples | Typical Conditions |
| Base Catalysts | NaOH, KOH, Sodium Methoxide | 30-80 °C, 1-4 hours |
| Acid Catalysts | H₂SO₄, p-TsOH | 80-120 °C, 4-12 hours |
| Organometallic Catalysts | Zinc Acetate (B1210297), Lanthanum Salts | High temperatures (e.g., >100 °C) |
This table provides examples of catalyst types used in transesterification; specific conditions for this compound synthesis may need optimization.
The direct formylation of p-isopropylbenzyl alcohol is a specific type of esterification focusing on the introduction of a formyl group. A study on the chemoselective deoxygenation of secondary benzylic alcohols highlighted a formylation step. d-nb.info In this research, secondary benzylic alcohols were formylated in high yield. d-nb.info This suggests that p-isopropylbenzyl alcohol, a primary benzylic alcohol, can also undergo formylation to produce this compound.
The formylation reaction can be a key step, and its efficiency can be high, as demonstrated in the formylation of related diol motifs where bis-formates were obtained in good yields. d-nb.info
Table 3: Research Findings on a Related Formylation Reaction
| Reactant | Product | Yield (%) |
| Diol 16 (containing a secondary and a primary benzylic hydroxy group) | Bis-formate 17 | 90 |
| Diol 19 (with a tertiary alcohol next to the benzylic secondary hydroxy group) | Mono-formate | 88 |
| Diol 22 (with a tertiary alcohol next to the benzylic secondary hydroxy group) | Mono-formate | 87 |
Source: Adapted from research on chemoselective deoxygenation of benzylic alcohols. d-nb.info The data pertains to related compounds and indicates the feasibility of high-yield formylation.
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, and the synthesis of esters like this compound is no exception. Green chemistry principles focus on the use of renewable resources, less hazardous chemicals, and energy-efficient processes.
A key area of green chemistry is the development of novel catalysts that are more sustainable than traditional acid and base catalysts. For ester synthesis, this includes the use of biocatalysts and solid-supported catalysts.
Enzymes, particularly lipases, have been explored for the synthesis of various esters. nih.gov These biocatalysts can operate under mild reaction conditions and often exhibit high selectivity, reducing the formation of byproducts. The enzymatic synthesis of related esters, such as isopropyl myristate, has been successfully demonstrated. google.com
Solid catalysts, including solid-supported acid or base catalysts, offer advantages such as ease of separation from the reaction mixture and the potential for reuse, which minimizes waste. For instance, the use of a solid-supported acidic ionic liquid catalyst has been reported for related reactions, demonstrating good thermal and chemical stability. google.com The development of catalysts for producing formates at lower temperatures and pressures is also an active area of research. google.com
The use of solvent-free reaction conditions, where one of the reactants acts as the solvent, is another green approach that can be applied to the synthesis of this compound, reducing the environmental impact associated with solvent use and disposal. cmu.edu
Solvent Selection and Alternative Reaction Media
The choice of solvent is critical in the synthesis of this compound, which is typically formed through the esterification of p-isopropylbenzyl alcohol with formic acid. The solvent must be inert to the reactants and reaction conditions, and it should facilitate the reaction, often by enabling the removal of water to drive the equilibrium towards the product.
Traditionally, organic solvents like toluene (B28343) are used. Toluene is advantageous because it can form an azeotrope with water, allowing for the continuous removal of the water byproduct via a Dean-Stark apparatus, thereby shifting the reaction equilibrium to favor ester formation. However, due to environmental and health concerns associated with many organic solvents, a shift towards greener alternatives is of significant interest. libretexts.org For instance, replacing a toxic solvent like benzene (B151609) with the less toxic toluene is a common green chemistry practice. libretexts.org
Alternative reaction media are being explored to minimize the environmental impact of chemical syntheses. libretexts.org These include:
Solvent-free reactions: In some cases, reactions can be carried out by simply mixing the neat reactants, sometimes with the aid of microwave irradiation to provide the necessary energy. libretexts.org
Ionic liquids: These salts, which are liquid at or near room temperature, offer a wide range of solvent properties and can be tailored for specific reactions. Their low volatility reduces air pollution. libretexts.org
Supercritical fluids: Supercritical carbon dioxide, for example, can be used as a reaction medium. A notable approach involves using a mixed ionic liquid/supercritical CO2 single-fluid phase. After the reaction, a pressure reduction separates the phases, allowing the product to be isolated from the supercritical fluid while the catalyst remains in the ionic liquid for reuse. libretexts.org
The selection of a suitable medium for the synthesis of this compound would depend on factors such as reaction scale, desired purity, and environmental considerations.
Chemo- and Regioselective Synthesis Strategies
Control of Functional Group Reactivity
The synthesis of this compound from p-isopropylbenzyl alcohol and formic acid is a straightforward esterification. The primary challenge in terms of functional group reactivity is to favor the formation of the ester over potential side reactions. The p-isopropylbenzyl alcohol molecule contains a primary alcohol and an aromatic ring. The formic acid contains a carboxylic acid group.
During the esterification, which is typically acid-catalyzed, the most reactive nucleophile is the oxygen of the alcohol, and the most reactive electrophile is the carbonyl carbon of the protonated formic acid. The isopropyl group and the aromatic ring are generally unreactive under standard esterification conditions. The key to controlling reactivity is to use conditions that specifically promote the condensation of the alcohol and the carboxylic acid while preventing any potential side reactions such as ether formation from the alcohol or reactions involving the aromatic ring, which would require much harsher conditions. The use of a catalyst like sulfuric acid at moderate temperatures ensures that the reaction proceeds selectively.
Asymmetric Synthesis Approaches (if enantiomers are relevant)
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The relevance of asymmetric synthesis depends on whether the target molecule is chiral. In the case of this compound, the molecule is achiral. It does not possess a stereocenter, and therefore, it does not have enantiomers. The p-isopropylbenzyl alcohol precursor is also achiral.
While many natural products, including terpenes and phenylpropanoids, exist as enantiomers, this compound is not one of them. nih.gov For example, α-pinene, a bicyclic monoterpene, exists as two enantiomers, and both are found in nature. nih.gov However, since this compound lacks chirality, asymmetric synthesis strategies are not applicable for its preparation.
Reactions Involving this compound
Hydrolysis and Saponification Mechanisms
Esters like this compound can be cleaved back into their constituent alcohol and carboxylic acid (or its salt) through hydrolysis. This can be done under acidic or basic conditions.
Hydrolysis (Acid-Catalyzed): Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A proton transfer and elimination of p-isopropylbenzyl alcohol yields formic acid. This reaction is an equilibrium process.
Saponification (Base-Promoted Hydrolysis): Saponification is the hydrolysis of an ester using a base, such as sodium hydroxide (NaOH). libretexts.orgwikipedia.orgebsco.com This process is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.comorganicchemistrytutor.com The term "saponification" originates from the Latin word "sapo," meaning soap, as this reaction is used to make soap from fats. libretexts.orgebsco.com
The mechanism for the saponification of this compound proceeds through a nucleophilic acyl substitution:
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. chemistrytalk.org This leads to the formation of a tetrahedral intermediate where the carbon atom temporarily shifts from a trigonal planar to a tetrahedral geometry. organicchemistrytutor.comyoutube.com
Loss of Leaving Group: The tetrahedral intermediate is unstable. The electrons from the negatively charged oxygen reform the carbon-oxygen double bond, and in the process, the p-isopropylbenzyloxide ion (the alkoxide) is eliminated as the leaving group. chemistrytalk.org This step results in the formation of formic acid and the p-isopropylbenzyloxide ion.
Deprotonation: The formic acid produced is an acid, and the p-isopropylbenzyloxide ion is a strong base. An acid-base reaction occurs where the alkoxide deprotonates the formic acid to form p-isopropylbenzyl alcohol and the formate ion (the carboxylate salt). chemistrytalk.orgyoutube.com This final deprotonation step is highly favorable and drives the reaction to completion, making saponification irreversible under basic conditions. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com
Table 1: Steps in the Saponification of this compound
| Step | Description | Reactants | Products |
|---|---|---|---|
| 1 | Nucleophilic attack of hydroxide ion on the carbonyl carbon. | This compound, Hydroxide ion (OH⁻) | Tetrahedral intermediate |
| 2 | Collapse of the tetrahedral intermediate and elimination of the alkoxide leaving group. | Tetrahedral intermediate | Formic acid, p-Isopropylbenzyloxide ion |
| 3 | Irreversible acid-base reaction (deprotonation). | Formic acid, p-Isopropylbenzyloxide ion | Formate ion, p-Isopropylbenzyl alcohol |
Derivatization Chemistry for Analytical and Synthetic Purposes
Derivatization of this compound or its parent alcohol, p-isopropylbenzyl alcohol, is a common strategy to enhance its properties for analytical detection or to prepare new compounds for synthetic applications.
Acylation Reactions
Acylation of the corresponding alcohol, p-isopropylbenzyl alcohol, is a fundamental transformation. While direct acylation of the formate ester is not typical, the concept of using esters as acylating agents is well-established in Friedel-Crafts reactions. organic-chemistry.org For analytical purposes, the acylation of p-isopropylbenzyl alcohol to form a different ester can improve its chromatographic behavior or introduce a UV-active or fluorescent tag for enhanced detection. Common acylating agents include acid anhydrides and acyl chlorides in the presence of a base. youtube.com Transesterification, as discussed below, is also a form of acylation.
| Acylating Agent | Catalyst/Conditions | Product Type | Reference |
| Acid Anhydride | Base (e.g., pyridine (B92270), DMAP) | Ester | youtube.com |
| Acyl Chloride | Base (e.g., pyridine, triethylamine) | Ester | youtube.com |
| Vinyl Esters | Base (e.g., potassium cyanide) | Ester | youtube.com |
Alkylation Reactions
Alkylation reactions involving this compound are not common. However, alkyl formates can be utilized as transfer hydroalkylation reagents. nih.gov In this type of reaction, the alkyl formate, in the presence of a suitable transition-metal catalyst, can transfer its alkyl group to a substrate, such as an imine, to form an alkylamine. nih.gov For this compound, this would involve the transfer of the p-isopropylbenzyl group. This reactivity showcases the potential of formate esters as alkylating agents in specific catalytic cycles.
Furthermore, the synthesis of p-isopropylbenzyl alcohol, the precursor to the formate, can be achieved through the chloromethylation of isopropylbenzene followed by hydrolysis, or by the oxidation of p-cymene (B1678584). patsnap.comchemicalbook.com The resulting alcohol can then be subjected to various O-alkylation reactions.
| Alkylation Strategy | Reagents | Product Type | Reference |
| Transfer Hydroalkylation | Imine, Ru-catalyst, LiI | Tertiary Amine | nih.gov |
| O-Alkylation of Alcohol | Alkyl Halide, Base | Ether |
Silylation Reactions
Silylation is a widely used derivatization technique in analytical chemistry to increase the volatility and thermal stability of polar compounds like alcohols for gas chromatography and mass spectrometry analysis. wikipedia.org The parent alcohol of this compound, p-isopropylbenzyl alcohol, can be readily silylated to form a silyl (B83357) ether. wikipedia.org Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), bis(trimethylsilyl)acetamide (BSA), and tert-butyldimethylsilyl chloride (TBDMSCl). wikipedia.org The reaction is typically carried out in the presence of a base such as pyridine or imidazole. wikipedia.org
Silyl formates themselves have been investigated as hydrosilane surrogates in transfer hydrosilylation reactions of ketones and aldehydes. nih.govrsc.org This involves the transfer of a silyl group and a hydride from the silyl formate to the carbonyl compound. nih.govrsc.org
| Silylating Agent | Substrate | Catalyst/Conditions | Product Type | Reference |
| TMSCl, BSA, TBDMSCl | Alcohol | Base (e.g., Pyridine, Imidazole) | Silyl Ether | wikipedia.org |
| Silyl Formates | Ketones/Aldehydes | Ru-catalyst | Silyl Ether | nih.govrsc.org |
Esterification and Transesterification Derivatization
Esterification is the primary method for the synthesis of this compound from p-isopropylbenzyl alcohol and formic acid, typically under acidic conditions. conicet.gov.ar
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either acids or bases. conicet.gov.ar For this compound, transesterification with a different alcohol (R'-OH) would lead to the formation of a new formate ester (R'-OCHO) and p-isopropylbenzyl alcohol. This reaction is reversible, and driving the equilibrium towards the desired product often requires using a large excess of the new alcohol. conicet.gov.ar Transesterification is a common method for preparing various esters for both analytical and synthetic purposes and can be used to modify the properties of the original formate ester. youtube.comconicet.gov.ar
| Reaction Type | Reagents | Catalyst | Product | Reference |
| Esterification | p-Isopropylbenzyl alcohol, Formic Acid | Acid | This compound | conicet.gov.ar |
| Transesterification | This compound, R'-OH | Acid or Base | R'-OCHO, p-Isopropylbenzyl alcohol | youtube.comconicet.gov.ar |
Scientific Article on this compound Cannot Be Generated Due to Lack of Available Data
Despite a comprehensive search of publicly available scientific literature, the requested article focusing on the chemical compound “this compound” cannot be generated at this time. The specific, detailed information required to populate the provided outline on its synthetic methodologies, chemical transformations, and reaction kinetics is not present in the accessible research databases and public domain.
Searches for data on the conversion of this compound to its derivatives, its role in cascade or multicomponent reactions, and its specific reaction kinetics, including pathways, rate constants, and the influence of solvents, did not yield any relevant results for this particular compound. While information is available for structurally related but distinct molecules, such as isopropyl formate and p-isopropylbenzyl alcohol, the strict requirement to focus solely on this compound and adhere to the detailed outline cannot be met.
The creation of a thorough, informative, and scientifically accurate article as per the user's instructions is contingent on the availability of existing research. In this case, the necessary foundational data for this compound appears to be unpublished or not widely disseminated in the public scientific domain. Therefore, without the required source material, the generation of the article is not possible.
Reaction Kinetics and Mechanisms
Catalysis in Reactions of this compound
The reactivity of this compound can be significantly influenced and directed by the use of various catalysts. Catalytic processes offer pathways for transformations such as hydrogenolysis, transesterification, and hydrolysis under specific conditions. These reactions are crucial for both the synthesis of other valuable compounds and for understanding the stability and degradation of this compound.
Catalytic hydrogenolysis is a key reaction for benzyl (B1604629) esters, including this compound. This process typically involves the cleavage of the benzyl-oxygen bond, leading to the formation of cumene (B47948) (isopropylbenzene) and formic acid, or its subsequent decomposition products. A common and highly effective catalyst for this transformation is palladium on a carbon support (Pd/C).
One relevant study on a similar transformation is the palladium-catalyzed transfer hydrogenolysis of benzylic alcohols using formic acid. researchgate.net This reaction provides insight into the mechanism of C-O bond cleavage in benzylic systems. The proposed mechanism involves the formation of a formato-palladium species, followed by a rate-limiting hydride transfer to create an active palladium-hydride species that carries out the hydrogenolysis. researchgate.net While the substrate is a benzylic alcohol, the fundamental steps of catalyst activation and C-O bond cleavage are pertinent to the hydrogenolysis of this compound. The reaction rate in this system shows a first-order dependence on both the formic acid concentration and the palladium catalyst. researchgate.net
Another method for achieving hydrogenolysis is through ammonium (B1175870) formate catalytic transfer hydrogenation in the presence of palladium on carbon. This technique is widely used for the removal of benzyl and benzyloxycarbonyl protecting groups in peptide synthesis and has been applied to a variety of substrates, including those with halogenated benzyl groups. The reaction proceeds under mild, neutral conditions at room temperature.
The following table summarizes the conditions for catalytic transfer hydrogenolysis of related compounds, which can be extrapolated to this compound.
Table 1: Conditions for Catalytic Transfer Hydrogenolysis of Benzylic Compounds
| Catalyst | Hydrogen Donor | Substrate Type | Solvent | Temperature | Reference |
| 10% Pd/C | Ammonium formate | Protected amino acids/peptides | Methanol or DMF | Room Temperature | |
| Pd/C | Formic acid | Benzylic alcohols | Not specified | Not specified | researchgate.net |
Transesterification of this compound represents another important catalytic transformation, allowing for the synthesis of other formate esters or the release of p-isopropylbenzyl alcohol. This reaction is typically catalyzed by acids, bases, or specific metal complexes. While direct studies on this compound are not prevalent, the general principles of transesterification catalysis are applicable. For instance, complex compounds of metal atoms from Group IIIA, IIIA, or IVA with phosphine (B1218219) compounds have been developed as novel transesterification catalysts. google.com These catalysts are noted for their high yield, purity, and ease of separation and reuse through simple water washing. google.com
Heterogeneous catalysts are also widely employed in transesterification reactions, particularly in biodiesel production, which involves the transesterification of triglycerides. mdpi.com These catalysts are often more suitable for continuous processes. mdpi.com Examples include solid acids and bases, which can mitigate issues of corrosion and environmental impact associated with liquid acid/base catalysts. nih.gov
The table below provides examples of catalysts used in the transesterification of various esters.
Table 2: Catalysts for Transesterification Reactions
| Catalyst Type | Catalyst Example | Substrate Type | Key Advantages | Reference |
| Homogeneous Complex | Metal-phosphine complex | Alcohol and carboxylic acid ester | High yield and purity, reusable | google.com |
| Heterogeneous Solid Acid | 12-tungstophosphoric acid on Al2O3 | Triglycerides | Water resistant, active at high FFA content | mdpi.com |
| Heterogeneous Solid Base | CaO, K2CO3 | Used cooking oil | High content of desired monoglycerides | nih.gov |
Finally, the catalytic hydrolysis of formate esters, the reverse of esterification, can be accelerated by the presence of an acid catalyst. In the case of methyl formate hydrolysis, the formic acid product itself can act as the catalyst. google.com The process can be carried out at elevated temperatures and pressures to achieve equilibrium quickly. google.com This autocatalytic behavior is a potential consideration for the hydrolysis of this compound as well.
Advanced Analytical Research and Characterization of P Isopropylbenzyl Formate
Development of Novel Analytical Methods
The unique physicochemical properties of p-isopropylbenzyl formate (B1220265), an ester containing an aromatic moiety, guide the development of specific analytical methods for its detection and quantification. Novel approaches focus on enhancing selectivity, sensitivity, and analytical throughput.
Chromatography is a cornerstone technique for the separation of p-isopropylbenzyl formate from complex matrices. elementlabsolutions.com Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) offer powerful means for its analysis, with the choice depending on the sample matrix and analytical objective. ptfarm.plnih.gov
Gas Chromatography (GC): The volatility of this compound makes it highly suitable for GC analysis. postnova.com Method optimization is critical for achieving good resolution and peak shape. sciensage.info Key parameters include the selection of the stationary phase, column dimensions, temperature program, and carrier gas flow rate. A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or TG-1MS type), is often a good starting point, as it separates compounds primarily based on their boiling points. fishersci.comresearchgate.net For enhanced selectivity, especially if isomers are present, a mid-polarity phase like a 5% phenyl-substituted polysiloxane (e.g., DB-5 or TG-5MS) can be employed. fishersci.comacs.org Temperature programming is essential for eluting the compound in a reasonable time with good peak symmetry. scispace.com
Table 1: Illustrative GC Starting Parameters for this compound Analysis
| Parameter | Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS) | Standard dimension providing good efficiency and capacity. mdpi.com 5% Phenyl phase offers versatile selectivity. acs.org |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Constant flow mode is recommended. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization without thermal degradation. postnova.com |
| Injection Mode | Split/Splitless | Split mode for concentrated samples; splitless for trace analysis. epa.gov |
| Oven Program | 100 °C (hold 1 min), ramp at 10 °C/min to 250 °C (hold 5 min) | Initial temperature is below the solvent boiling point; ramp allows for separation of components with different volatilities. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, offering high sensitivity and a wide linear range. |
High-Performance Liquid Chromatography (HPLC): For non-volatile matrices or thermally sensitive samples, reversed-phase HPLC (RP-HPLC) is the method of choice. acs.org The separation is typically achieved on a C18 or C8 stationary phase. acs.org The mobile phase composition is a critical parameter to optimize. elementlabsolutions.com A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is commonly employed. chromatographyonline.com The addition of modifiers like formic acid or acetic acid to the mobile phase can improve peak shape and control the ionization state of any acidic or basic impurities. chromatographyonline.comnih.gov
Table 2: Representative HPLC Gradient Elution Program for this compound
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
While this compound can be analyzed directly, derivatization can be a powerful strategy, particularly for trace-level analysis of its potential hydrolysis product, formic acid. researchgate.net The formate anion itself has poor chromatographic properties and low volatility. To overcome this, derivatization converts it into a more volatile and easily detectable species. A widely used strategy involves esterification with a halogenated reagent, such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). researchgate.netnih.gov This reaction creates a pentafluorobenzyl ester derivative that exhibits excellent sensitivity in GC analysis, especially with an electron capture detector (ECD) or a mass spectrometer. nih.gov This approach allows for indirect but highly sensitive quantification of formate that might arise from the degradation of the parent ester.
For unambiguous identification and structural confirmation, chromatography is coupled with mass spectrometry (MS). dergipark.org.tr These hyphenated techniques provide both retention time data and mass spectral information, offering a high degree of confidence in the analytical results. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for the analysis of volatile compounds like this compound. nih.gov In GC-MS, molecules eluting from the GC column are ionized, typically by electron ionization (EI). EI is a high-energy process that causes predictable fragmentation of the molecule. The resulting mass spectrum, a pattern of fragment ions, serves as a molecular "fingerprint" that can be compared against spectral libraries (e.g., NIST) for positive identification. dergipark.org.tr For this compound, key fragments would be expected from the loss of the formate group and fragmentation of the isopropylbenzyl moiety. Analysis of related compounds like 4-isopropylbenzyl alcohol shows characteristic ions that aid in identifying the core structure. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing compounds in liquid samples without the need for volatilization. sciex.com For a compound like this compound, soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used. These methods usually result in the formation of a protonated molecule [M+H]⁺, which provides clear information about the molecular weight of the analyte. scispace.com The choice of mobile phase additives is crucial in LC-MS, with volatile buffers like ammonium (B1175870) formate or ammonium acetate (B1210297) being preferred to ensure compatibility with the MS interface. chromatographyonline.comnih.govlcms.cz
The vast and complex datasets generated by modern hyphenated techniques, especially when analyzing multiple samples or complex mixtures, necessitate advanced data processing tools. dmu.dk Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. longdom.orgspectroscopyonline.com
Principal Component Analysis (PCA) is a fundamental chemometric tool used for exploring multivariate data. longdom.orgmetabolomics.se PCA reduces the dimensionality of the data by transforming the original variables into a new set of uncorrelated variables called principal components. This allows for the visualization of complex data in a simple 2D or 3D plot, revealing sample groupings, trends, or outliers that might not be apparent otherwise. dmu.dk For instance, PCA could be used to analyze GC-MS data from different batches of a product containing this compound to quickly assess batch-to-batch consistency.
Table 3: Conceptual Data Matrix for Chemometric Analysis of GC-MS Data
| Sample | Peak 1 (Retention Time & Area) | Peak 2 (Retention Time & Area) | ... | Peak n (Retention Time & Area) |
| Batch A, Sample 1 | x₁₁ | x₁₂ | ... | x₁n |
| Batch A, Sample 2 | x₂₁ | x₂₂ | ... | x₂n |
| Batch B, Sample 1 | x₃₁ | x₃₂ | ... | x₃n |
| ... | ... | ... | ... | ... |
| Batch Z, Sample m | xz₁ | xz₂ | ... | xzn |
This matrix can be subjected to PCA to identify variations between batches.
Other chemometric methods like Partial Least Squares (PLS) regression can be used to build predictive models, correlating spectral/chromatographic data with specific chemical properties. spectroscopyonline.com
UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and robust technique for the quantitative analysis of compounds that absorb light in the UV or visible range. sci-hub.seijprajournal.com this compound contains a benzene (B151609) ring, which is a chromophore that absorbs UV radiation due to π → π* electronic transitions. ej-eng.org
The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). libretexts.orgresearchgate.net The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Table 4: Example Data for a UV-Vis Calibration Curve of this compound
| Concentration (mg/L) | Absorbance at λmax |
| 1.0 | 0.112 |
| 2.5 | 0.278 |
| 5.0 | 0.559 |
| 7.5 | 0.841 |
| 10.0 | 1.115 |
A plot of Absorbance vs. Concentration would yield a straight line, confirming adherence to Beer's Law.
Hyphenated Techniques for Comprehensive Analysis (GC-MS, LC-MS)
Trace Analysis and Detection Methodologies
The accurate quantification and identification of this compound at trace levels in various environmental and biological samples present significant analytical challenges. These challenges stem from the complexity of the sample matrices and the low concentrations at which the analyte may be present. Overcoming these obstacles requires sophisticated sample preparation techniques to isolate and concentrate the compound, coupled with highly sensitive and selective analytical instrumentation for detection.
Enrichment and Sample Preparation Techniques for Complex Matrices
The primary goal of sample preparation in the trace analysis of this compound is to extract the analyte from a complex matrix (e.g., water, soil, air, biological fluids), remove interfering substances, and concentrate it to a level amenable to instrumental analysis. researchgate.net The selection of an appropriate technique depends on the physicochemical properties of this compound, the nature of the sample matrix, and the required detection limits.
Several established enrichment techniques are applicable for a semi-volatile aromatic ester like this compound.
Solid-Phase Microextraction (SPME) SPME is a solvent-free, versatile, and widely used technique for extracting volatile and semi-volatile organic compounds. mdpi.com It relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused-silica fiber. mdpi.comacs.org The fiber can be exposed to the headspace above a liquid or solid sample (Headspace SPME) or directly immersed in a liquid sample (Direct Immersion SPME). acs.orgsuperchroma.com.tw For a compound like this compound, fibers coated with materials such as polydimethylsiloxane (PDMS) or a combination of polydimethylsiloxane/divinylbenzene (PDMS/DVB) are suitable due to their affinity for non-polar and semi-polar aromatic compounds. mdpi.comsuperchroma.com.tw After extraction, the fiber is transferred directly to the gas chromatograph's injection port for thermal desorption of the concentrated analytes. researchgate.net The efficiency of SPME is influenced by parameters such as fiber coating, extraction time, temperature, and sample agitation, which must be optimized for maximum sensitivity. superchroma.com.tw
Table 1: Example SPME Conditions for Analysis of Related Volatile and Semi-Volatile Compounds
| Parameter | Condition for Terpenes in Spruce Seedlings superchroma.com.tw | Condition for Amines in Water superchroma.com.tw |
| SPME Fiber | 100 µm Polydimethylsiloxane (PDMS) | 65 µm PDMS/Divinylbenzene |
| Extraction Mode | Headspace | Direct Immersion |
| Extraction Time | 60 min | 20 min |
| Desorption | 225°C for 30 sec | 270°C for 5 min |
| Matrix | Air/Headspace | Water with 27% NaCl |
Solid-Phase Extraction (SPE) SPE is a robust and effective technique for isolating analytes from liquid samples. researchgate.netsuperchroma.com.tw It involves passing the sample through a cartridge packed with a solid adsorbent (the stationary phase). Analytes of interest are retained on the sorbent while the bulk of the matrix passes through. Subsequently, the retained analytes are eluted with a small volume of a strong organic solvent. gnest.org For this compound, reversed-phase sorbents like octadecyl (C18)-bonded silica (B1680970) would be effective at trapping the moderately non-polar molecule from aqueous matrices. gnest.org The choice of eluting solvent (e.g., ethyl acetate, dichloromethane) is critical for ensuring complete recovery of the analyte. gnest.org
Purge and Trap (P&T) The Purge and Trap technique is a dynamic headspace method primarily used for volatile organic compounds (VOCs) in water and solid samples. An inert gas is bubbled through the sample, stripping the volatile analytes from the matrix. The gas stream is then passed through a trap containing one or more sorbent materials, where the analytes are concentrated. researchgate.net The trap is then rapidly heated, and the desorbed analytes are backflushed with carrier gas into the GC column. While highly effective for very volatile compounds, its applicability for a semi-volatile compound like this compound would depend on optimizing purging efficiency through parameters like temperature and gas flow rate.
In-Tube Extraction (ITEX) A related technique, In-Tube Extraction (ITEX), is a modern dynamic headspace sampling method that can be considered an evolution of SPME. researchgate.net It uses a microtrap filled with a sorbent (e.g., Tenax) inside a needle. The headspace gas is pumped through the trap, and after sufficient enrichment, the analytes are thermally desorbed into the GC injector. researchgate.net This method allows for the extraction of a larger sample volume compared to static headspace techniques, thereby improving detection limits for trace components. researchgate.net
Development of Highly Sensitive and Selective Detection Methods
Following effective sample preparation, a powerful analytical technique is required for the separation, identification, and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. researchgate.net Gas chromatography provides high-resolution separation of complex mixtures. For this compound, a non-polar or medium-polarity capillary column, such as one with a poly(5% diphenyl/95% dimethylsiloxane) stationary phase, would offer excellent separation from other components. superchroma.com.twsuperchroma.com.tw
The mass spectrometer serves as a highly sensitive and selective detector. As eluting compounds enter the MS, they are ionized (typically by electron ionization), and the resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound. rsc.org This mass spectrum acts as a chemical fingerprint, allowing for confident identification of this compound. For trace-level analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity. researchgate.netepa.gov In SIM mode, the instrument is set to detect only a few specific, characteristic ions of the target analyte, which reduces noise and lowers the limit of detection. researchgate.net
Isotope Dilution Mass Spectrometry (IDMS) For the highest level of accuracy and precision in quantification, an isotope-dilution GC-MS assay can be developed. nih.gov This method involves adding a known amount of an isotopically labeled version of this compound (e.g., containing Deuterium or Carbon-13) to the sample as an internal standard before extraction. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard in the final MS analysis, a highly accurate concentration can be calculated, compensating for matrix effects and procedural errors. researchgate.netnih.gov
Table 2: Illustrative GC-MS Parameters for Trace Analysis of Related Compounds
| Parameter | GC Conditions for Phenols in Water (after SPE) superchroma.com.tw | GC Conditions for Terpenes (after SPME) superchroma.com.tw |
| Column | PTE-5™ (5% diphenyl/95% dimethylsiloxane), 15m x 0.53mm ID, 0.5µm film | Poly(5% diphenyl/95% dimethylsiloxane), 30m x 0.25mm ID, 0.25µm film |
| Oven Program | 65°C to 185°C at 10°C/min, hold 1 min, then to 275°C at 20°C/min, hold 5 min | 40°C (4 min) to 200°C at 4°C/min, hold 16 min |
| Carrier Gas | Helium | Helium |
| Detector | Flame Ionization Detector (FID) | Electron Ionization Detector (EID), 70eV (as part of MS) |
| Injector | 1 µL splitless | Splitless |
Other detection systems, such as the Flame Ionization Detector (FID), are robust and offer good sensitivity for hydrocarbons, but lack the specificity of a mass spectrometer. superchroma.com.tw An Electron Capture Detector (ECD) is extremely sensitive to halogenated compounds but would not be suitable for this compound. gnest.org Therefore, GC-MS remains the most powerful and appropriate technique for the development of highly sensitive and selective methods for the trace analysis of this compound.
Enzymatic and Biotransformation Studies of Formate Esters General Applicability, Focused on Chemical Mechanisms
Enzymatic Hydrolysis of Formate (B1220265) Esters
The cleavage of the ester bond in formate esters can be catalyzed by hydrolases, particularly esterases and lipases. These enzymes are pivotal in various industrial applications, from flavor synthesis to pharmaceuticals. Their action on p-isopropylbenzyl formate, releasing p-isopropylbenzyl alcohol and formic acid, is of significant interest.
Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are the primary enzymes responsible for the hydrolysis of carboxyl ester bonds. nih.gov Esterases typically act on water-soluble, short-chain esters and follow Michaelis-Menten kinetics, showing maximum activity in aqueous solutions. nih.govthieme-connect.de In contrast, lipases preferentially hydrolyze water-insoluble esters of long-chain fatty acids and exhibit a phenomenon known as interfacial activation, where their catalytic activity sharply increases at the interface between aqueous and organic phases. nih.gov
While extensive literature exists on the enzymatic hydrolysis of various esters, specific studies characterizing the activity of esterases and lipases towards p-isopropylbenzyl formate are not widely documented. However, research on analogous compounds provides valuable insights. For instance, lipase-catalyzed synthesis and hydrolysis have been demonstrated for various aromatic and aliphatic esters, including phenethyl formate and octyl formate, indicating the potential for these enzymes to act on structurally similar molecules like this compound. acs.orgnih.gov The enzymatic synthesis of octyl formate has been optimized using immobilized lipases like Novozym 435, highlighting the viability of using these biocatalysts for formate ester transformation. nih.govresearchgate.net The key to lipase (B570770) activity is often the formation of an acyl-enzyme complex, which then reacts with a nucleophile like water to complete the hydrolysis. nih.gov
The substrate specificity of lipases and esterases is a critical factor in their application. Lipases generally show poor activity on water-soluble substrates but become highly active against emulsified, water-insoluble substrates. nih.gov Esterases, conversely, work efficiently on soluble esters, and their activity is not enhanced by emulsification. nih.gov The distinction is based on their kinetic behavior in the presence of substrates at concentrations above and below their solubility limits. nih.gov
Kinetic studies on enzymes like Candida antarctica lipase B (CALB) have provided detailed models, such as the Ping-Pong Bi-Bi mechanism, to describe the hydrolysis of chiral secondary alcohol esters. nih.gov These models are essential for understanding the enzyme's mechanism and for process design. nih.gov For example, the kinetic resolution of (R/S)-1-methoxy-2-propyl-acetate by CALB showed high enantiomeric ratios, demonstrating the enzyme's stereoselectivity. nih.gov While specific kinetic parameters (Km, kcat) for the hydrolysis of p-isopropylbenzyl formate are not available in the cited literature, studies on other formate esters offer a basis for expectation. A study on formate dehydrogenase (FDH) from Candida boidinii revealed that it could selectively cleave formate esters, including alkyl formates and the aromatic phenyl formate, with reaction rates tending to increase with the chain length of the alkyl group. This suggests that the enzyme's active site can accommodate aromatic structures, making it a potential candidate for the hydrolysis of p-isopropylbenzyl formate.
Novel Biocatalytic Pathways for Formate Production or Conversion
Beyond simple hydrolysis, enzymes are central to innovative pathways for producing formate from CO₂ or converting it into other valuable chemicals. These biocatalytic routes are at the forefront of developing a sustainable, carbon-neutral bioeconomy.
Formate dehydrogenases (FDHs) are enzymes that catalyze the reversible oxidation of formate to carbon dioxide. acs.org This reaction is crucial for cofactor regeneration (NADH from NAD⁺) in many biocatalytic processes. acs.orguniprot.orgnih.gov While the reaction equilibrium typically favors formate oxidation, certain FDHs can efficiently catalyze the reverse reaction: the reduction of CO₂ to formate. acs.orgpnas.orgnih.gov This capability has garnered significant interest for CO₂ fixation and the production of formate as a chemical feedstock or hydrogen storage molecule. nih.gov
FDHs are broadly classified into two main groups: metal-independent and metal-containing (typically molybdenum or tungsten) enzymes. vtt.fi Metal-dependent FDHs, such as the one from Desulfovibrio desulfuricans, have been shown to be highly efficient in catalyzing both formate oxidation and CO₂ reduction. acs.org The kinetic parameters for this enzyme demonstrate its dual capability.
Kinetic Parameters of D. desulfuricans FDH
| Reaction | kcat (s-1) | Km (µM) | Reference |
|---|---|---|---|
| Formate Oxidation | 543 | 57.1 | acs.org |
| CO₂ Reduction | 46.6 | 15.7 | acs.org |
The tungsten-containing FDH from Escherichia coli (EcFDH-H) also demonstrates significant CO₂ reduction activity, with a maximum rate of 44 s⁻¹ at pH 5.8. vtt.fi The efficiency of these enzymes makes them prime candidates for developing biocatalytic systems for CO₂ utilization. nih.govresearchgate.net
The synthesis of p-isopropylbenzyl formate relies on the availability of its precursor, p-isopropylbenzyl alcohol. This alcohol can be produced through the biotransformation of the naturally abundant monoterpene, p-cymene. Several microorganisms have been identified that can perform this conversion under both aerobic and anaerobic conditions. asm.orgmpg.de
Under aerobic conditions, the initial step is catalyzed by p-cymene monooxygenase (CMO), an enzyme system found in bacteria like Pseudomonas putida and Rhodococcus globerulus. nih.govuq.edu.auresearchgate.net This enzyme hydroxylates the methyl group of p-cymene to produce p-isopropylbenzyl alcohol (also known as cumic alcohol). nih.govuq.edu.au Subsequent oxidation by alcohol and aldehyde dehydrogenases can further convert the alcohol to p-isopropylbenzoic acid (cumic acid). researchgate.net
Anaerobic degradation pathways for p-cymene have also been elucidated in denitrifying bacteria such as "Aromatoleum aromaticum" and "Thauera" sp. asm.orgnih.gov These organisms employ fundamentally different strategies. "A. aromaticum" uses a putative p-cymene dehydrogenase to hydroxylate the methyl group, a pathway similar to the initial aerobic step but oxygen-independent. asm.orgnih.gov In contrast, "Thauera" sp. activates p-cymene by adding it to fumarate, forming (4-isopropylbenzyl)succinate, which is then further metabolized. asm.orgnih.gov
Biotransformation Pathways of p-Cymene (B1678584)
| Organism/Enzyme System | Condition | Key Enzyme | Initial Product | Reference |
|---|---|---|---|---|
| Pseudomonas putida F1 | Aerobic | p-Cymene Monooxygenase (CymAa/CymAb) | p-Isopropylbenzyl alcohol | mpg.de |
| Rhodococcus globerulus | Aerobic | Cytochrome P450 (CYP108N12) | p-Isopropylbenzyl alcohol | uq.edu.au |
| "Aromatoleum aromaticum" pCyN1 | Anaerobic | p-Cymene Dehydrogenase (CmdABC) | p-Isopropylbenzyl alcohol | asm.orgnih.gov |
| "Thauera" sp. pCyN2 | Anaerobic | (4-isopropylbenzyl)succinate synthase (Ibs) | (4-isopropylbenzyl)succinate | asm.orgnih.gov |
The enzymatic conversion of aromatic compounds involves a variety of chemical mechanisms, with hydroxylation being key to the activation of hydrocarbons like p-cymene.
Hydroxylation: This is the primary mechanism for the initial activation of p-cymene in many bacteria. Aerobic pathways utilize monooxygenases, such as the non-heme di-iron p-cymene monooxygenase (CMO) in Pseudomonas species or cytochrome P450 enzymes in organisms like Rhodococcus globerulus. mpg.denih.govuq.edu.au These enzymes use molecular oxygen to insert a hydroxyl group into the substrate. The CMO from P. chlororaphis, for example, consists of multiple components (CymM, CymB, CymA) that work together to catalyze the methyl group hydroxylation. nih.gov Anaerobic hydroxylation, as seen in "A. aromaticum", is catalyzed by a p-cymene dehydrogenase, which is thought to function similarly to other molybdoenzymes like ethylbenzene (B125841) dehydrogenase, proceeding via a quinone-methide-like intermediate without the direct involvement of O₂. asm.orgmpg.de
Fumarate Addition: This is an alternative anaerobic activation mechanism for hydrocarbons with a methyl group. As observed in "Thauera" sp., the enzyme (4-isopropylbenzyl)succinate synthase, a glycyl-radical enzyme, catalyzes the addition of the methyl group of p-cymene to the double bond of fumarate. asm.orgresearchgate.net This initiates a degradation pathway analogous to the β-oxidation of fatty acids. asm.org
Other mechanisms relevant to the broader biotransformation of aromatic compounds include:
Biotransformation Pathways of Related Aromatic Compounds (e.g., p-Cymene to p-Isopropylbenzyl Alcohol)
Metabolic Intermediate Identification and Pathway Elucidation
The metabolic pathway of this compound in biological systems is anticipated to begin with its hydrolysis into primary metabolites: p-isopropylbenzyl alcohol and formic acid. This initial step is catalyzed by non-specific esterases present in the body. Following this cleavage, the two resulting compounds enter separate, well-established metabolic pathways.
The formic acid component is a simple one-carbon molecule that can be assimilated into various metabolic routes. In many microorganisms, it can be converted to formaldehyde (B43269) and then enter the pentose (B10789219) phosphate (B84403) pathway (PPP) or be used in the synthesis of serine and other essential biomolecules. europa.eu
The more complex metabolite, p-isopropylbenzyl alcohol (also known as cumic alcohol), undergoes a series of oxidative transformations. ebi.ac.uknih.gov This pathway is analogous to the microbial catabolism of p-cymene (4-isopropyltoluene), which is a structurally related compound. nih.govplos.org The degradation of p-cymene in organisms like Pseudomonas putida involves the sequential oxidation of the methyl group. nih.govplos.org Similarly, the benzylic alcohol of p-isopropylbenzyl alcohol is oxidized first to p-isopropylbenzaldehyde and then further to p-isopropylbenzoic acid (cumic acid). ebi.ac.uk These oxidation steps are typically catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, respectively. nih.govplos.org
Further metabolism can proceed via the oxidation of the isopropyl group or through conjugation of the carboxylic acid. For instance, studies on the dietary terpene p-cymene in koalas have shown that p-isopropylbenzoic acid can be further oxidized on the isopropyl group to form compounds like 4-(1,2-dihydroxy-1-methylethyl)-benzoic acid or conjugated with glycine (B1666218) before excretion. anu.edu.au In some species, p-isopropylbenzoic acid can be conjugated with Coenzyme A (CoA) to form p-isopropylbenzoyl-CoA, a metabolite that has been linked to species-specific toxicity in rats. nih.govresearchgate.net
The table below outlines the putative metabolic intermediates of this compound and the general class of enzymes involved in their formation.
| Metabolite Name | Chemical Formula | Parent Compound | Enzyme Class Involved |
| This compound | C11H14O2 | - | Esterase (for hydrolysis) |
| p-Isopropylbenzyl alcohol | C10H14O | This compound | Alcohol Dehydrogenase |
| p-Isopropylbenzaldehyde | C10H12O | p-Isopropylbenzyl alcohol | Aldehyde Dehydrogenase |
| p-Isopropylbenzoic acid | C10H12O2 | p-Isopropylbenzaldehyde | Acyl-CoA Synthetase |
| p-Isopropylbenzoyl-CoA | C31H42N7O18P3S | p-Isopropylbenzoic acid | - |
Enzyme Engineering and Directed Evolution for Modified Reactivity
The catalytic properties of naturally occurring enzymes are not always optimal for industrial applications, which may require enhanced stability, activity, or specificity towards non-natural substrates like this compound. uni-greifswald.de Enzyme engineering and directed evolution are powerful techniques used to tailor enzymes for specific biocatalytic purposes. nih.gov
Directed evolution mimics the process of natural selection in a laboratory setting to generate enzyme variants with desired properties. This typically involves iterative cycles of creating genetic diversity through random mutagenesis (e.g., error-prone PCR) or gene shuffling, followed by high-throughput screening or selection to identify mutants with improved performance. nih.govacs.org For esterases, screening methods often rely on chromogenic or fluorogenic substrates where the hydrolysis product generates a colored or fluorescent signal, allowing for the rapid assay of thousands of clones. nih.govnih.gov For instance, a continuous screening system using 4-aminoantipyrine (B1666024) (4-AAP) has been developed to detect the release of phenols from aromatic esters, a method applicable to substrates like this compound. nih.govresearchgate.net
Rational design, another key strategy, utilizes knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. diva-portal.orgfrontiersin.org By modifying amino acid residues in the active site or substrate binding tunnel, it is possible to alter an esterase's substrate specificity. frontiersin.orgresearchgate.net For example, engineering the active site pocket of a feruloyl esterase by mutating specific residues resulted in variants with a 1.8 to 5.7-fold increase in catalytic efficiency and altered substrate preference from short-chain to long-chain esters. frontiersin.org Such strategies could be employed to enhance the activity of an esterase towards the bulky p-isopropylbenzyl group of this compound or to improve its stereoselectivity. nih.gov
The ultimate goal of these engineering efforts is to produce robust biocatalysts with high catalytic efficiency (kcat/KM) and stability under process conditions. diva-portal.org While wild-type esterases may show low activity towards a specific target, directed evolution has proven successful in enhancing promiscuous activities by several orders of magnitude, demonstrating the potential to develop highly efficient biocatalysts for the synthesis or hydrolysis of specific formate esters. acs.org
The following table summarizes common strategies and goals in the directed evolution of esterases.
| Strategy | Method | Primary Goal | Example Outcome |
| Random Mutagenesis | Error-Prone PCR, Mutator Strains | Broad exploration of sequence space, improved activity/stability | A variant with two mutations (A209D, L181V) showed improved stereoselectivity in hydrolyzing a sterically hindered ester. nih.gov |
| DNA Shuffling | Recombination of related genes | Combining beneficial mutations, enhancing stability and activity | Combining mutations from different variants to improve both thermostability and catalytic activity. acs.org |
| Rational Design | Site-Directed Mutagenesis | Altering substrate specificity, enhancing catalytic efficiency | Mutations in the active site pocket (e.g., W255A) altered substrate preference and increased catalytic efficiency up to 45-fold for a specific substrate. frontiersin.org |
| High-Throughput Screening | pH indicators, Chromogenic/Fluorogenic substrates | Rapid identification of improved variants from large libraries | A 4-AAP based screening system was validated for detecting improved esterase activity at elevated temperatures from a library of 2000 clones. nih.gov |
Supramolecular Chemistry and Self Assembly of Formate Derivatives
Host-Guest Chemistry with p-Isopropylbenzyl Formate (B1220265) and its Derivatives
Host-guest chemistry involves the encapsulation of a smaller 'guest' molecule within a larger 'host' molecule or molecular assembly. wikipedia.orglibretexts.org The binding is governed by a combination of non-covalent forces, leading to highly specific molecular recognition. While direct studies on p-isopropylbenzyl formate as a guest are limited, its structural components suggest a clear potential for participation in host-guest systems, for instance, with hosts like cyclodextrins or calixarenes which have hydrophobic cavities suitable for encapsulating aromatic guests. wikipedia.orgthno.org
The formation and stability of host-guest complexes and other supramolecular structures are dictated by a delicate balance of several non-covalent interactions. nih.gov For a molecule like this compound, the key interactions are hydrogen bonding, π-π stacking, and hydrophobic effects.
Hydrogen Bonding : The formate moiety of this compound, with its two oxygen atoms, can act as a hydrogen bond acceptor. nih.govlibretexts.org This allows it to interact with hydrogen bond donor groups on host molecules or other molecules in an assembly. aps.org While not as strong as the hydrogen bonds in systems like water or proteins, these interactions are directional and play a crucial role in determining the geometry of molecular assemblies. aps.orgrsc.org The competition between hydrogen bonding and other non-covalent forces can dictate the final supramolecular architecture. rsc.org
π-π Stacking : The presence of a benzene (B151609) ring in the p-isopropylbenzyl group is a critical feature for enabling π-π stacking interactions. libretexts.org These interactions occur when aromatic rings stack on top of each other, driven by a combination of electrostatic and van der Waals forces. libretexts.orgresearchgate.net This type of interaction is fundamental to the structure of DNA and proteins and is widely exploited in supramolecular chemistry to organize aromatic molecules into columns or layers. nih.govnih.gov The electron-rich π system of the aromatic ring in this compound can interact favorably with other aromatic systems, including those of host molecules or other guest molecules, contributing significantly to the stability of the resulting complex. nih.govrsc.org
Hydrophobic Effects : The hydrophobic effect is a primary driving force for the assembly of molecules in aqueous media. wikipedia.orga-star.edu.sg It results from the tendency of nonpolar substances to minimize their contact with water. The p-isopropylbenzyl group, with its isopropyl and benzyl (B1604629) components, is significantly nonpolar or hydrophobic. researchgate.net This hydrophobicity would strongly favor the inclusion of this compound within the nonpolar cavity of a host molecule when in an aqueous environment, shielding it from the surrounding water molecules. thno.org Studies on related compounds, such as 4-isopropylbenzyl acetate (B1210297) and various 4-(isopropylbenzyl)oxy-substituted molecules, confirm that the isopropylbenzyl moiety enhances lipophilicity and hydrophobicity, which are key factors in molecular interactions and self-assembly. researchgate.net
Table 1: Key Non-Covalent Interactions for this compound
| Interaction Type | Participating Group(s) in this compound | Role in Supramolecular Chemistry |
|---|---|---|
| Hydrogen Bonding | Formate group (oxygen atoms) | Acts as a hydrogen bond acceptor, providing specificity and directionality in assemblies. libretexts.orgaps.org |
| π-π Stacking | Benzene ring | Enables stacking with other aromatic systems, crucial for forming ordered columnar or layered structures. libretexts.orgnih.gov |
| Hydrophobic Effects | p-Isopropylbenzyl group | Drives encapsulation into nonpolar cavities of host molecules in aqueous solutions. a-star.edu.sgresearchgate.net |
Molecular recognition is the specific binding of a guest to a complementary host. wikipedia.org The process relies on the cumulative effect of multiple non-covalent interactions. For a host to bind this compound, its binding site would need to be complementary in size, shape, and chemical character. A hydrophobic cavity would be required to accommodate the p-isopropylbenzyl group, while strategically placed hydrogen bond donors could interact with the formate's oxygen atoms.
Binding studies, often conducted using techniques like Nuclear Magnetic Resonance (NMR) titration or Isothermal Titration Calorimetry (ITC), allow for the quantification of these interactions. These studies would yield data on the binding affinity (association constant, Kₐ) and the thermodynamic parameters (enthalpy, ΔH°, and entropy, ΔS°) of complex formation. Such data provides insight into the driving forces of the binding event. For example, a large negative enthalpy change would suggest strong, specific interactions like hydrogen bonding, whereas a positive entropy change is often indicative of the hydrophobic effect. While specific binding studies for this compound are not widely reported, the principles derived from studies of similar aromatic esters are applicable.
Design and Synthesis of Supramolecular Assemblies
The rational design of supramolecular assemblies involves creating molecular building blocks that contain the necessary information in their chemical structure to guide their spontaneous organization into a desired architecture. mit.edunih.gov The process is a powerful bottom-up approach to creating complex nanomaterials. mdpi.com
Self-assembly is the process by which disordered components form organized structures as a consequence of specific, local interactions. mdpi.comnih.gov For organic molecules like formate derivatives, these interactions are the non-covalent forces discussed previously. The final structure represents a thermodynamic minimum, a state of equilibrium achieved through a spontaneous organization process. mdpi.com
The self-assembly of derivatives of other organic molecules, such as peptides or dexamethasone, demonstrates how modifying a molecule's structure can significantly impact its assembly behavior. nih.govtandfonline.com For instance, the length of an alkyl chain or the nature of an aromatic group can change the resulting morphology from nanofibers to irregular particles. nih.gov Similarly, this compound, with its distinct polar (formate) and nonpolar (p-isopropylbenzyl) regions, could be considered an amphiphilic molecule, which might self-assemble into structures like micelles or vesicles in certain solvent systems. The balance between the hydrophobic interactions of the alkyl-aromatic part and the polar interactions of the ester group would govern the final assembled structure. mdpi.com
Supramolecular cages are discrete, cavity-containing assemblies formed from multiple molecular components held together by non-covalent bonds or dynamic covalent bonds. nih.govrsc.org These structures are of great interest for their ability to encapsulate guest molecules, act as nanoreactors, or function in molecular separation. nih.govchinesechemsoc.org
The formation of these cages can be templated by a guest molecule, where the presence of the guest directs the assembly of the host components around it. rsc.org It is conceivable that this compound could act as a template for the formation of a cage designed to have a complementary cavity. Conversely, formate derivatives themselves can act as the building blocks or linkers for constructing larger frameworks. For example, metal ions can coordinate with formate ligands to create extended, porous metal-organic frameworks (MOFs). researchgate.net While this compound itself is an ester and not a charged ligand, its derivatives could be designed to participate in such framework construction. The design principles often involve using building blocks with specific geometries and directional binding sites to achieve a predetermined topology. google.com
Interactions in Organized Media
Organized media, such as micelles, vesicles, or liquid crystals, provide constrained environments that can influence chemical reactions and molecular assembly. The hydrophobic core of a micelle, for example, can serve as a nanoreactor, concentrating hydrophobic reactants and altering reaction pathways.
If this compound were introduced into an organized medium like a micellar solution, it would preferentially partition into the hydrophobic interior of the micelles. This sequestration would be driven by the hydrophobic nature of the p-isopropylbenzyl group. a-star.edu.sg Inside this confined and nonpolar environment, its interactions and reactivity could be significantly different from its behavior in a bulk solvent. Such organized media can be used to control the aggregation of molecules, template the formation of nanomaterials, and protect encapsulated molecules from the bulk environment. thno.org The study of interactions within these media is crucial for applications ranging from drug delivery to catalysis.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| p-Isopropylbenzyl acetate |
| 4-(Isopropylbenzyl)oxy-substituted phthalocyanines |
| (4-Isopropyl-benzyl)-hydrazine |
| Phenyl formate |
| Dexamethasone |
| Calixarenes |
Supramolecular Chemistry in Lipid Bilayer Membranes
The lipid bilayer membrane is a quintessential example of a supramolecular assembly and a critical component of all living systems. rsc.orgnih.gov It creates compartments, separating the cell's interior from the external environment. rsc.org The integration of supramolecular systems with lipid bilayers allows for the control of membrane functions. rsc.org
The interaction of small molecules, such as formate derivatives, with lipid bilayers is a key area of study. The confinement of supramolecular receptors within a lipid bilayer can lead to a significant increase in their effective concentration. nih.gov This environment is predominantly hydrophobic, which is conducive to the incorporation of lipophilic organic molecules. nih.gov
While direct research on the supramolecular behavior of this compound within lipid bilayers is not extensively documented in publicly available literature, studies on structurally related aromatic esters provide valuable insights. For instance, certain sucrose (B13894) and lactose-based aromatic ester surfactants have been synthesized and demonstrated to act as permeability enhancers across cell membranes. nih.gov These sugar-based aromatic esters, when interacting with Calu-3 cell monolayers, were able to decrease the transepithelial electrical resistance, suggesting a transient and reversible disruption of the tight junctions between cells, thereby increasing membrane permeability. nih.gov This action is a direct consequence of the supramolecular interactions between the aromatic esters and the components of the cell membrane.
Given its aromatic nature and ester functionality, it can be postulated that this compound would likely partition into the hydrophobic core of a lipid bilayer. Its interactions would be governed by hydrophobic and van der Waals forces with the lipid acyl chains, and potentially weak hydrogen bonding between the formate group and the lipid headgroups or embedded proteins. The orientation and depth of insertion would depend on the balance of these forces. The self-assembly of aromatic diamide-esters into nanoribbons and nanotubes in specific solvents further highlights the capacity of aromatic esters to form ordered supramolecular structures. researchgate.net
Confinement Effects on Chemical Reactions
Confining chemical reactions to small spaces, such as the pores of nanoporous materials or the cavity of a molecular host, can have profound effects on reaction rates, selectivity, and equilibrium. frontiersin.org This field of study is critical for developing more efficient catalysts and understanding biochemical processes, which often occur in the confined environment of an enzyme's active site. frontiersin.org
Confinement can influence reactions in several ways:
Increased Effective Concentration: By restricting reactants to a small volume, their effective concentration is increased, which can lead to higher reaction rates.
Geometrical Constraints: The shape and size of the confined space can selectively favor certain transition states or products, leading to enhanced selectivity (shape-selectivity). frontiersin.org
Altered Thermodynamics: Interactions between the reactants, products, and the confining host can alter the thermodynamics of the reaction, shifting the equilibrium position. aip.org
Stabilization of Intermediates or Transition States: The confined environment can stabilize reactive intermediates or transition states, thereby lowering the activation energy of the reaction.
The esterification reaction, which is used to synthesize formate esters, is a prime example of a process that can be influenced by confinement. Studies using molecular simulations have shown that the equilibrium conversion of the esterification of ethanol (B145695) and acetic acid can be significantly enhanced when the reaction is carried out in the carbon slit-pores of microporous carbons. aip.org This enhancement is attributed to the selective adsorption of the ethyl acetate product within the pores. aip.org
Similarly, enzymatic synthesis of formate esters often utilizes immobilized enzymes, where the enzyme is confined to a solid support. mdpi.com The synthesis of octyl formate using an immobilized lipase (B570770) showed that the reaction conditions, including the solvent and the molar ratio of reactants, were critical for achieving high conversion rates. mdpi.com The confinement of lipases in sol-gels or as cross-linked enzyme crystals (CLECs) for esterification reactions has been shown to be influenced by crowding and diffusion effects, which are inherent to the confined environment. nih.govnih.gov
Furthermore, catalysis within nanoporous gold has been shown to be effective for the oxidative coupling of methanol (B129727) to produce methyl formate. acs.org The synthesis of various formate esters and formamides has been achieved through the Au/TiO2-catalyzed aerobic oxidative coupling of alcohols or amines with formaldehyde (B43269), where the reaction proceeds through a confined intermediate on the catalyst surface. mdpi.com The reaction of primary benzylic alcohols under these conditions, however, can lead to the competitive oxidation to the corresponding aldehydes. mdpi.com
For a molecule like this compound, its synthesis via esterification of p-isopropylbenzyl alcohol and formic acid could potentially be enhanced through confinement within a suitable nanoporous catalyst. The selectivity of such a reaction would be influenced by the pore dimensions and the surface chemistry of the catalyst, which would need to accommodate the bulky isopropylbenzyl group.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4-propan-2-ylphenyl)methyl formate | PubChem |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem |
| Molecular Weight | 178.23 g/mol | PubChem |
| CAS Number | 67634-21-3 | PubChem |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available | |
| Solubility | No data available | |
| XLogP3-AA | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 178.099379685 Da | PubChem |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing p-Isopropylbenzyl formate, and how can researchers ensure reproducibility?
- Methodology : The synthesis typically involves esterification of p-isopropylbenzyl alcohol with formic acid under acidic catalysis. Key steps include:
- Reagent purity : Use p-isopropylbenzyl alcohol (>95% purity, GC-verified) and anhydrous formic acid to minimize side reactions.
- Reaction monitoring : Employ TLC or GC-MS to track ester formation and optimize reaction time/temperature.
- Purification : Distillation under reduced pressure (e.g., bp ~248°C) followed by column chromatography to isolate the ester.
Q. How should researchers characterize p-Isopropylbenzyl formate to confirm structural identity and purity?
- Analytical workflow :
- Spectroscopy : ¹H/¹³C NMR for ester group confirmation (δ ~8.0 ppm for formate proton; carbonyl at ~160-170 ppm) .
- Chromatography : GC-MS with retention indices and comparison to reference standards .
- Purity assessment : Quantitative GC analysis (>98% purity threshold) and Karl Fischer titration for residual moisture .
Q. What safety protocols are critical when handling p-Isopropylbenzyl formate in laboratory settings?
- Risk management :
- Dermal sensitization : Adhere to IFRA Standards for handling aromatic alcohols/esters; use nitrile gloves and fume hoods .
- Systemic toxicity : Conduct acute toxicity assays (e.g., OECD 423) and reference Safety Data Sheets (SDS) for LD50 values .
Advanced Research Questions
Q. How can researchers design kinetic studies to investigate p-Isopropylbenzyl formate’s enzymatic hydrolysis?
- Experimental design :
- Model system : Use immobilized enzymes (e.g., Candida boidinii formate dehydrogenase) in packed-bed reactors under steady-state conditions .
- Data collection : Monitor NADH production via UV/Vis spectroscopy (340 nm) to quantify formate release .
- Parameter optimization : Apply model-based design of experiments (MBDoE) to identify optimal substrate/enzyme ratios and reduce experimental runs .
Q. How should conflicting data on p-Isopropylbenzyl formate’s stability under varying pH conditions be resolved?
- Contradiction analysis :
- Replication : Repeat experiments under standardized buffer conditions (e.g., pH 4–10, 25°C) .
- Variable isolation : Test degradation kinetics with/without light exposure or oxygen scavengers to identify confounding factors .
- Advanced analytics : Use LC-QTOF-MS to detect degradation byproducts and propose mechanistic pathways .
Q. What frameworks are recommended for formulating hypothesis-driven research questions about p-Isopropylbenzyl formate?
- Structured approaches :
- PICO format : Define Population (e.g., catalytic systems), Intervention (e.g., ester concentration), Comparison (e.g., alternative esters), and Outcome (e.g., reaction yield) .
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Example : "How does varying the alkyl chain length in benzyl formate derivatives (e.g., p-isopropyl vs. p-methyl) impact lipase-catalyzed hydrolysis rates under aqueous vs. non-aqueous conditions?"
Data Presentation and Compliance
Q. What are the best practices for presenting p-Isopropylbenzyl formate data in peer-reviewed journals?
- Tables/Figures :
- Spectral data : Annotate NMR/IR peaks with chemical shifts and coupling constants .
- Kinetic plots : Use error bars for triplicate measurements and report R² values for regression models .
Q. How can researchers align their work on p-Isopropylbenzyl formate with regulatory guidelines for fragrance ingredients?
- IFRA compliance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
